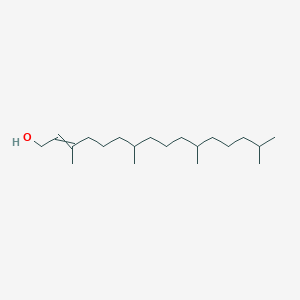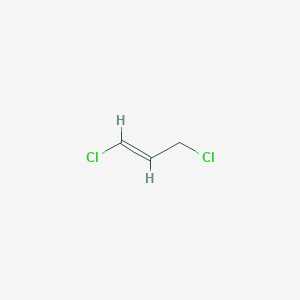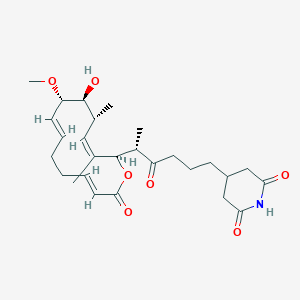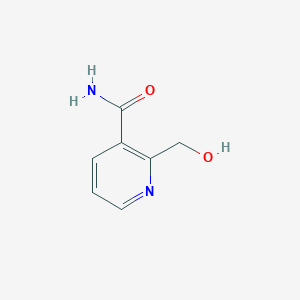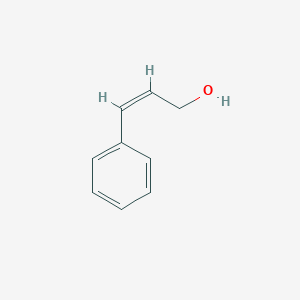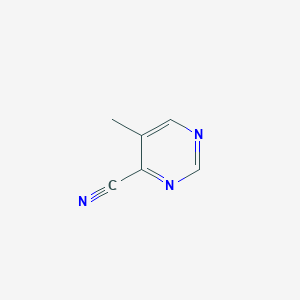
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride have been extensively studied. It has been reported to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress. Furthermore, it has been reported to have cardioprotective effects by reducing myocardial injury caused by ischemia-reperfusion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride in lab experiments is its versatility. It can be used in various assays to study its antimicrobial, anti-inflammatory, and anticancer properties. In addition, it can be used in cell culture experiments to study its biochemical and physiological effects. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride. One area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to study its potential applications in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. Furthermore, it could be interesting to investigate its potential applications in the development of novel antimicrobial agents and anticancer drugs.
Conclusion:
In conclusion, 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride involves the reaction of ethylindole with ethylene oxide in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This synthesis method has been reported in various scientific journals and has been successfully replicated in several laboratories.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
114737-76-7 |
|---|---|
Produktname |
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride |
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
2-(7-ethyl-1H-indol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11;/h3-5,8,13-14H,2,6-7H2,1H3;1H |
InChI-Schlüssel |
RFFKMSOWRXBBIA-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO.Cl |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO.Cl |
Synonyme |
7-ETHYL-3-(2-HYDROXYETHYL)INDOLE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









